molecular formula C14H19NO B291861 N-cyclopentyl-3-phenylpropanamide

N-cyclopentyl-3-phenylpropanamide

Cat. No.: B291861
M. Wt: 217.31 g/mol
InChI Key: JXSUEKAVTFBPCG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-phenylpropanamide is a synthetic amide derivative characterized by a phenylpropanamide backbone substituted with a cyclopentyl group on the nitrogen atom. The cyclopentyl moiety may enhance lipophilicity, influencing bioavailability and membrane permeability, while the phenylpropanamide core provides a versatile scaffold for further functionalization .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-cyclopentyl-3-phenylpropanamide

InChI

InChI=1S/C14H19NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16)

InChI Key

JXSUEKAVTFBPCG-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of N-Cyclopentyl-3-phenylpropanamide Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound* C₁₄H₁₉NO 217.31 (calculated) Phenyl, cyclopentyl Baseline structure for comparison
N-(3-Chlorophenyl)-3-cyclopentylpropanamide C₁₄H₁₈ClNO 251.75 3-chlorophenyl, cyclopentyl Increased polarity via Cl substitution
N-(3-Acetylphenyl)-3-cyclopentylpropanamide C₁₆H₂₁NO₂ 259.34 3-acetylphenyl, cyclopentyl Enhanced hydrophobicity from acetyl
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-fluorophenyl, phenylpropanamide Fluorine-induced electronic effects
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide - ~349.8 (estimated) Furan, 4-fluorophenyl, 3-chlorophenyl Extended conjugation, potential bioactivity

Structural Modifications and Their Implications

  • This compound’s molecular weight (251.75 g/mol) and polarity may improve aqueous solubility compared to the parent structure .
  • Acetyl Substitution (N-(3-Acetylphenyl)-3-cyclopentylpropanamide) :
    The acetyl group introduces steric bulk and hydrophobicity, which could reduce solubility but improve lipid membrane penetration. This modification is often employed to modulate metabolic stability .

  • The fluorine atom may further enhance bioavailability through metabolic resistance .

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